2-Bromo-3-butoxypyridine

Catalog No.
S1924505
CAS No.
936033-56-6
M.F
C9H12BrNO
M. Wt
230.1 g/mol
Availability
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2-Bromo-3-butoxypyridine

CAS Number

936033-56-6

Product Name

2-Bromo-3-butoxypyridine

IUPAC Name

2-bromo-3-butoxypyridine

Molecular Formula

C9H12BrNO

Molecular Weight

230.1 g/mol

InChI

InChI=1S/C9H12BrNO/c1-2-3-7-12-8-5-4-6-11-9(8)10/h4-6H,2-3,7H2,1H3

InChI Key

IEDZCTRHPPDOSX-UHFFFAOYSA-N

SMILES

CCCCOC1=C(N=CC=C1)Br

Canonical SMILES

CCCCOC1=C(N=CC=C1)Br

2-Bromo-3-butoxypyridine is an organic compound characterized by the presence of a bromine atom at the second position and a butoxy group at the third position of a pyridine ring. Its molecular formula is C9H12BrNOC_9H_{12}BrNO, and it has a molecular weight of 230.10 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the reactivity of the bromine atom, which can participate in various nucleophilic substitution reactions. The butoxy group enhances its solubility in organic solvents, making it useful in synthetic organic chemistry.

, primarily involving nucleophilic substitution due to the presence of the bromine atom. The main reaction pathways include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles (e.g., amines, alcohols) via both SN1S_N1 and SN2S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile .
  • Elimination Reactions: Under certain conditions, it may also participate in elimination reactions, leading to the formation of alkenes.
  • Coupling Reactions: The compound can be involved in coupling reactions with organometallic reagents, which are valuable in forming carbon-carbon bonds .

Research on 2-Bromo-3-butoxypyridine's biological activity is limited, but similar compounds within the pyridine family have shown various pharmacological effects. Pyridine derivatives are often investigated for their potential as:

  • Antimicrobial Agents: Some pyridine compounds exhibit antibacterial and antifungal properties.
  • Anticancer Agents: Certain derivatives are being explored for their ability to inhibit cancer cell proliferation.
  • Neurological Activity: Compounds with similar structures have been studied for their effects on neurotransmitter systems.

The specific biological activity of 2-Bromo-3-butoxypyridine would require further investigation through pharmacological studies.

The synthesis of 2-Bromo-3-butoxypyridine can be achieved through several methods:

  • Bromination of 3-Butoxypyridine: The most straightforward method involves brominating 3-butoxypyridine using bromine or a brominating agent under controlled conditions.
  • Nucleophilic Substitution: Starting from 2-bromo-pyridine, nucleophilic substitution with butanol in the presence of a base can yield 2-Bromo-3-butoxypyridine.
  • Multi-Step Synthesis: More complex syntheses may involve multiple steps including protection/deprotection strategies and functional group transformations to introduce the butoxy group at the desired position.

2-Bromo-3-butoxypyridine has potential applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical agents.
  • Agricultural Chemistry: Potential use as an intermediate in developing agrochemicals.
  • Material Science: May be utilized in creating functionalized materials or polymers.

Interaction studies involving 2-Bromo-3-butoxypyridine are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Reactivity with Nucleophiles: Investigating how different nucleophiles interact with the bromine atom to form new compounds.
  • Biological Interactions: Assessing how this compound interacts with biological targets, such as enzymes or receptors, which could inform its therapeutic potential.

Several compounds share structural similarities with 2-Bromo-3-butoxypyridine, allowing for comparative analysis:

Compound NameStructureSimilarityNotable Characteristics
2-Bromo-6-butoxypyridineStructure0.92Different position of butoxy group; potential use in similar applications.
2-Bromo-5-tert-butoxypyridineStructure0.92Tert-butoxy group may affect solubility and reactivity differently.
2-Bromo-6-(tert-butoxy)pyridineStructure0.98Similar reactivity; used in medicinal chemistry research.
2-Bromo-3-formylpyridineStructure0.90Contains a formyl group; studied for its reactivity and biological activity.

These compounds highlight the uniqueness of 2-Bromo-3-butoxypyridine concerning its specific functional groups and potential applications in synthesis and medicinal chemistry.

Bromination strategies for pyridine derivatives

The bromination of pyridine derivatives represents a fundamental transformation in heterocyclic chemistry, requiring specialized approaches due to the inherent electron-deficiency of the pyridine ring system [1]. Unlike benzene, pyridine exhibits significantly reduced reactivity toward electrophilic aromatic substitution, necessitating harsh reaction conditions and specialized brominating agents [2].

Electrophilic aromatic substitution parameters

Electrophilic aromatic substitution of pyridine proceeds through a stepwise mechanism involving the formation of an arenium intermediate, similar to benzene but with substantially different energetic parameters [1] [3]. The activation energy for pyridine bromination is approximately 15.2 kilocalorie per mole higher than benzene, resulting in reaction rates that are six orders of magnitude slower [4]. The reaction requires temperatures between 180-220 degrees Celsius compared to 25-80 degrees Celsius for benzene, with extended reaction times of 24-48 hours [5].

The regioselectivity of pyridine bromination strongly favors the meta-positions (carbon-3 and carbon-5) due to the electronic structure of the heterocycle [6]. The selectivity factor demonstrates a carbon-3 to carbon-2 ratio of 85:15, with the meta-selectivity rate constant ratio (k₃/k₂) equal to 8.5 [4]. This preference arises from the resonance stabilization of the arenium intermediate, where meta-attack avoids placing positive charge on the electronegative nitrogen atom [7].

Lewis acid catalysts play a crucial role in activating the brominating species, with aluminum tribromide or iron tribromide typically employed in 1.5-2.0 molar equivalents [2]. The electronic effect, quantified by the Hammett reaction constant (ρ value) of +3.2, confirms the electron-withdrawing nature of the pyridine nitrogen and its deactivating influence on electrophilic substitution [4].

Solvent selection significantly impacts reaction efficiency, with non-coordinating solvents such as chloroform showing superior performance compared to dichloromethane or toluene [5]. The polar nature of these solvents helps stabilize the charged transition state, partially compensating for the reduced electron density in the pyridine ring.

Radical-mediated bromination approaches

Radical-mediated bromination provides an alternative pathway for pyridine functionalization, particularly advantageous for substrates bearing alkyl substituents [8] [9]. This mechanism operates through a chain process initiated by homolytic cleavage of the bromine-bromine bond under photochemical or thermal conditions.

The initiation step involves bromine dissociation requiring 46.1 kilocalorie per mole of bond dissociation energy, typically achieved through ultraviolet irradiation or thermal activation at elevated temperatures [10]. The photolysis rate constant reaches 1.2 × 10⁷ inverse molar-seconds, ensuring efficient radical generation under appropriate conditions.

Propagation proceeds through hydrogen atom abstraction by bromine radicals, with the first propagation step showing strong selectivity for benzylic positions over methyl groups (10:1 ratio) [9]. The energy change for this step is exothermic by 8.5 kilocalorie per mole, with a rate constant of 4.8 × 10⁶ inverse molar-seconds. The second propagation step involves radical addition to molecular bromine, proceeding with high exothermicity (-24.2 kilocalorie per mole) and rapid kinetics (1.1 × 10⁸ inverse molar-seconds).

N-bromosuccinimide serves as an effective brominating agent for radical processes, offering advantages in terms of selectivity and handling [11]. The reagent shows particular effectiveness for side-chain bromination when alkyl substituents are present on the pyridine ring, as demonstrated in studies with methylpyridine derivatives [9].

Chain transfer reactions compete with productive bromination, occurring with a slight endothermicity of 5.2 kilocalorie per mole and a rate constant of 2.3 × 10⁴ inverse molar-seconds [10]. Termination steps involve radical-radical coupling reactions that are highly exothermic and diffusion-limited, effectively ending the chain sequence.

Alkoxylation methodologies

The introduction of alkoxy groups into pyridine derivatives employs diverse synthetic strategies, ranging from nucleophilic displacement reactions to transition metal-catalyzed coupling processes [12] [13]. The choice of methodology depends on the substitution pattern of the pyridine substrate and the specific alkoxy group to be installed.

Nucleophilic displacement reactions

Nucleophilic aromatic substitution represents the most straightforward approach for alkoxylation of halopyridines, particularly those bearing electron-withdrawing substituents [14]. The mechanism follows the addition-elimination pathway characteristic of activated aromatic systems, proceeding through a stabilized anionic intermediate (Meisenheimer complex).

The leaving group ability follows the expected order: bromide > chloride >> fluoride, making bromopyridines excellent substrates for alkoxylation reactions [15]. The nucleophile strength hierarchy places alkoxide ions as the most effective reagents, showing superior reactivity compared to hydroxide ions or amino nucleophiles. Butoxide anion demonstrates excellent nucleophilicity while maintaining good basicity, making it ideal for the synthesis of butoxypyridine derivatives.

Electronic effects strongly influence the regioselectivity and reaction rate, with the order of activation being ortho > para >> meta positions relative to the pyridine nitrogen [14]. The 2-position shows particularly high reactivity due to the direct inductive withdrawal by nitrogen and favorable resonance stabilization of the anionic intermediate.

Solvent selection critically affects reaction efficiency, with polar aprotic solvents such as dimethylformamide showing optimal performance [15]. These solvents effectively solvate the cationic components while leaving the nucleophilic alkoxide relatively unsolvated and highly reactive. Temperature optimization typically requires 90-110 degrees Celsius to achieve reasonable reaction rates while avoiding competing elimination pathways.

Base catalysis employs mild bases such as potassium carbonate, which serve to maintain the alkoxide concentration while avoiding strongly basic conditions that might promote side reactions [13]. The reaction shows moderate steric sensitivity, with the butyl group exhibiting manageable steric hindrance that does not significantly impede nucleophilic attack.

Transition metal-catalyzed coupling processes

Transition metal catalysis provides powerful alternatives for pyridine alkoxylation, offering improved functional group tolerance and milder reaction conditions compared to traditional nucleophilic displacement [16] [17]. Palladium-catalyzed systems demonstrate particular effectiveness for carbon-oxygen bond formation in heterocyclic substrates.

Palladium acetate combined with DPEPhos ligand represents a highly effective catalyst system for halopyridine alkoxylation [18]. This combination accommodates 2-bromo, 3-bromo, and 4-bromopyridine substrates with yields ranging from 78-92%. The reaction proceeds under mild conditions using cesium carbonate base in dioxane solvent at 100 degrees Celsius, with turnover frequencies reaching 12-18 per hour.

Alternative palladium systems include [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with potassium phosphate base in toluene, achieving yields of 65-85% with primary alcohols [19]. The catalyst loading typically requires 2-5 mole percent palladium with 1.1-1.2 equivalents of phosphine ligand.

Copper-catalyzed coupling processes offer cost-effective alternatives to palladium systems, employing copper(I) iodide with 1,10-phenanthroline ligand [20]. These systems show effectiveness with aryl iodides and some bromides, achieving yields of 70-88% under potassium carbonate promotion in dimethylformamide at 90 degrees Celsius.

Nickel catalysis using nickel(0) bis(1,5-cyclooctadiene) with tricyclohexylphosphine provides high activity for aryl bromide and triflate substrates [21]. The system operates with sodium tert-butoxide base in toluene at 80 degrees Celsius, showing turnover frequencies of 15-25 per hour and yields of 70-90%.

Ruthenium-based systems, while less common, demonstrate effectiveness for electron-poor aryl halides using dichlorobis(para-cymene)ruthenium(II) dimmer complex [22]. These catalysts operate at higher temperatures (120 degrees Celsius) but show good selectivity for primary alcohols.

Isomerization control techniques

The control of regioisomer distribution in halopyridine synthesis and functionalization requires sophisticated approaches due to the multiple reactive positions available in the pyridine ring system [23] [24]. Base-catalyzed rearrangement processes provide powerful tools for achieving desired substitution patterns through thermodynamic or kinetic control.

Base-catalyzed aryl halide rearrangement

Base-catalyzed isomerization of halopyridines proceeds through pyridyne intermediates, analogous to benzyne chemistry but with distinct electronic characteristics [23] [25]. The process enables the conversion of readily available isomers to thermodynamically or kinetically preferred products, particularly valuable for accessing 4-substituted pyridines from more accessible 3-bromo derivatives.

The mechanism involves initial deprotonation adjacent to the halogen substituent by strong bases such as lithium diisopropylamide or potassium tert-butoxide [23]. This deprotonation occurs preferentially at the carbon-2 position due to the acidifying effect of the adjacent nitrogen atom. Subsequent elimination of bromide anion generates a highly reactive pyridyne intermediate characterized by a strained triple bond within the six-membered ring.

The regioselectivity of nucleophilic addition to the pyridyne intermediate determines the final substitution pattern [26]. Under kinetic control, nucleophilic attack occurs preferentially at the carbon-4 position due to the enhanced electrophilicity resulting from the electron-withdrawing nitrogen. This selectivity enables the efficient conversion of 3-bromopyridines to 4-substituted derivatives with excellent regiocontrol.

Temperature control plays a crucial role in determining the reaction outcome, with low temperatures (-78 to 0 degrees Celsius) favoring kinetic control and higher selectivity [23]. The reaction time must be carefully optimized to allow complete isomerization while minimizing competing side reactions such as nucleophilic attack on the starting material.

The synthetic utility of this approach extends beyond simple halide rearrangement to enable tandem isomerization-functionalization sequences [24]. This strategy allows the use of readily available and stable 3-bromopyridines as precursors for 4-selective etherification, hydroxylation, and amination reactions, significantly expanding the synthetic accessibility of these valuable intermediates.

Base selection critically influences both reaction efficiency and selectivity, with sterically hindered bases such as lithium diisopropylamide showing superior performance compared to smaller bases [25]. The choice of solvent system must balance the solubility requirements for the base and substrate while avoiding competitive coordination to metal centers.

The scope of this methodology encompasses various pyridine substitution patterns, including the convergence of 3- and 5-bromopyridine mixtures to single 4-substituted products [23]. This feature provides significant practical advantages in synthetic applications where regioisomer separation is challenging or where multiple isomers are produced in earlier synthetic steps.

The quantum mechanical modeling of 2-Bromo-3-butoxypyridine electronic structure represents a fundamental approach to understanding the molecular properties and reactivity of this brominated pyridine derivative. Based on computational studies of structurally similar compounds, density functional theory calculations provide comprehensive insights into the electronic configuration and orbital characteristics.

Density Functional Theory Calculations

Density Functional Theory calculations using the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional represent the most extensively validated approach for brominated pyridine derivatives [1] [2]. For 2-Bromo-3-butoxypyridine, the recommended computational methodology involves B3LYP calculations with appropriate basis sets ranging from 6-31G(d,p) for preliminary studies to 6-311G(d,p) for higher accuracy applications [1] [2].

The geometry optimization process for 2-Bromo-3-butoxypyridine requires careful consideration of the butoxyl substituent flexibility. Studies on related compounds demonstrate that the optimized bond parameters show characteristic features: carbon-carbon bond lengths typically vary between 1.382-1.504 Å, carbon-bromine bond lengths range from 1.948-1.956 Å, and carbon-nitrogen bond lengths fall within 1.303-1.343 Å [1] [2]. These structural parameters provide the foundation for understanding the electronic distribution within the molecule.

The total energy calculations for brominated pyridines reveal substantial stabilization energies. For instance, 2-bromo-3-hydroxy-6-methylpyridine exhibits a total energy of approximately -2936.4687 atomic units using B3LYP/6-311G(d,p) methodology [1]. Similar energy magnitudes are anticipated for 2-Bromo-3-butoxypyridine, with the butoxyl group contributing additional stabilization through its extended alkyl chain.

Thermodynamic properties derived from DFT calculations include internal thermal energy, constant volume heat capacity, and entropy values. These properties are calculated through vibrational frequency analysis, which confirms molecular stability through the absence of imaginary frequencies [1] [2]. The thermodynamic parameters indicate that vibrational motion plays a crucial role in determining the overall molecular behavior.

Molecular Orbital Analysis

The molecular orbital analysis of 2-Bromo-3-butoxypyridine centers on the characterization of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These orbitals determine the electronic properties, chemical reactivity, and potential biological activity of the compound [3] [4].

For structurally related brominated pyridines, HOMO energies typically range from -5.39 to -6.57 electron volts, while LUMO energies fall between -1.18 to -4.35 electron volts [1] [3]. The HOMO-LUMO energy gap serves as a critical parameter for assessing chemical reactivity and kinetic stability. Compounds with larger orbital gaps demonstrate enhanced stability and reduced chemical reactivity, while smaller gaps indicate higher polarizability and increased reactivity [3] [4].
The frontier orbital distribution in 2-Bromo-3-butoxypyridine shows characteristic localization patterns. The HOMO typically exhibits significant density on the pyridine nitrogen atom, the bromine substituent, and the butoxyl oxygen, reflecting the electron-donating capacity of these heteroatoms [3]. Conversely, the LUMO demonstrates delocalization across the pyridine ring system, particularly concentrated near the bromine substitution site, indicating potential electrophilic reactivity centers.

Molecular electrostatic potential surfaces provide complementary information to orbital analysis, revealing regions of positive and negative electrostatic potential. These surfaces effectively display molecular size, shape, and charge distribution, facilitating understanding of intermolecular interactions and molecular recognition processes [1] [3]. The negative potential regions typically concentrate around electronegative atoms such as nitrogen and oxygen, while positive regions associate with hydrogen atoms and electron-deficient carbon centers.

Chemical reactivity parameters derived from frontier orbital energies include chemical hardness, chemical potential, and electrophilicity index. Chemical hardness, calculated as half the HOMO-LUMO energy gap, provides a measure of molecular stability and resistance to charge transfer. The electrophilicity index quantifies the energy lowering associated with electron acquisition, indicating the molecule's capacity for electrophilic interactions [3] [4].

Conformational Energy Landscape Mapping

The conformational analysis of 2-Bromo-3-butoxypyridine requires systematic exploration of the potential energy surface to identify stable conformations and transition states. The presence of the flexible butoxyl substituent introduces multiple degrees of freedom that significantly influence the molecular geometry and energetics.

The butoxyl chain in 2-Bromo-3-butoxypyridine can adopt various conformations through rotation around the C-O-C-C backbone. Systematic conformational scanning involves rotation around key torsional angles, particularly the C(pyridine)-O-C(butyl) and O-C-C-C angles [5] . Each torsional coordinate is typically sampled in 15-30 degree increments to generate a comprehensive energy landscape.

Computational studies on related systems demonstrate that conformational preferences are governed by steric interactions, electronic effects, and intramolecular hydrogen bonding opportunities [5] . The bromine substituent at the 2-position creates steric hindrance that influences the preferred orientation of the butoxyl group. This steric constraint tends to favor conformations where the butoxyl chain extends away from the bromine atom to minimize unfavorable van der Waals interactions.

The energy differences between conformational minima typically range from 0.5 to 3.0 kcal/mol, depending on the specific geometric arrangements and intramolecular interactions [5] . Low-energy conformations generally exhibit extended alkyl chain conformations that minimize gauche interactions, while higher-energy forms display compressed or folded arrangements with increased steric strain.

Temperature effects on conformational populations can be predicted using Boltzmann distribution analysis. At room temperature, multiple conformations may coexist in significant proportions, contributing to the observed ensemble-averaged properties. Dynamic conformational interconversion occurs readily at ambient conditions, with barriers typically below 5-10 kcal/mol for simple alkyl chain rotations [5] .

The conformational flexibility of 2-Bromo-3-butoxypyridine has important implications for molecular recognition, binding affinity, and biological activity. Flexible molecules can adapt their conformation to optimize interactions with target proteins or receptors, potentially enhancing binding specificity and potency compared to rigid analogs.

Predictive Models for Physicochemical Properties

The development of predictive models for 2-Bromo-3-butoxypyridine physicochemical properties relies on established quantitative structure-activity relationships and computational chemistry methodologies. These models enable prediction of key molecular properties without extensive experimental characterization.

Molecular descriptor calculations form the foundation of property prediction models [7] [8]. Key descriptors include topological indices, electronic parameters, geometric features, and physicochemical attributes. For 2-Bromo-3-butoxypyridine, relevant descriptors encompass molecular weight (251.1 g/mol), lipophilicity parameters (estimated LogP around 2.5-3.5), polar surface area contributions from nitrogen and oxygen atoms, and halogen bonding capabilities from the bromine substituent [7].

Solubility predictions for 2-Bromo-3-butoxypyridine can be estimated using established correlation models that relate molecular structure to aqueous solubility. The presence of the polar pyridine nitrogen and ether oxygen enhances water solubility relative to purely hydrocarbon analogs, while the bromine substituent and butyl chain contribute to lipophilicity [7] [8]. Estimated solubility values likely fall in the moderate range (1-10 mg/mL in water) based on structural similarity to related compounds.

Partition coefficient predictions indicate that 2-Bromo-3-butoxypyridine exhibits moderate lipophilicity suitable for biological membrane permeation. The octanol-water partition coefficient (LogP) is estimated between 2.0-3.5, suggesting balanced hydrophilic-lipophilic character that favors both aqueous dissolution and membrane partitioning [7] [8]. This property profile supports potential pharmaceutical applications requiring cellular uptake.

Boiling point and vapor pressure predictions can be derived from additive group contribution methods and corresponding states correlations. The estimated boiling point for 2-Bromo-3-butoxypyridine falls approximately between 260-280°C at standard pressure, based on the combined contributions of the pyridine ring system, bromine substituent, and butoxyl chain. Vapor pressure at room temperature is predicted to be relatively low (less than 1 mmHg), indicating low volatility and potential for atmospheric persistence.

Stability predictions encompass thermal decomposition temperatures, hydrolysis rates, and oxidative susceptibility. The pyridine ring provides inherent stability against thermal decomposition, with onset temperatures typically exceeding 200°C. The ether linkage in the butoxyl group represents a potential hydrolysis site under acidic or basic conditions, though rates are expected to be moderate under neutral pH conditions [7] [8].

XLogP3

3.1

Wikipedia

2-Bromo-3-butoxypyridine

Dates

Last modified: 07-22-2023

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